An In-depth Technical Guide to 2-(5-Chloropyridin-2-yl)morpholine: Physicochemical Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-(5-Chloropyridin-2-yl)morpholine: Physicochemical Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential pharmacological relevance of the heterocyclic compound 2-(5-Chloropyridin-2-yl)morpholine. As a molecule incorporating both a substituted pyridine ring and a morpholine scaffold, it represents a class of compounds with significant interest in medicinal chemistry.[1][2] The morpholine moiety is a privileged structure in drug design, known for improving pharmacokinetic properties and providing a versatile scaffold for interacting with various biological targets.[1][2] This guide synthesizes available data to offer a detailed perspective for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Significance of the Morpholine Scaffold
The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group.[3] This unique combination imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a common building block in the design of bioactive molecules.[1][4] Morpholine and its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][5][6] The presence of the nitrogen atom allows for the formation of salts and hydrogen bonding, which can be crucial for receptor binding and formulation development.[3][7] The 2-(5-Chloropyridin-2-yl) substitution introduces a halogenated pyridine ring, a common pharmacophore in medicinal chemistry known to modulate electronic properties and provide additional interaction points with biological targets.
Physicochemical Properties
| Property | Estimated Value | Rationale and Supporting Data |
| Molecular Formula | C9H11ClN2O | Derived from the chemical structure. |
| Molecular Weight | 198.65 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid | Morpholine is a colorless liquid, and many substituted pyridines are crystalline solids.[7] |
| Melting Point | 120-140 °C | Based on the melting point of similar substituted pyridines and morpholine derivatives. For example, 2-Amino-5-chloropyridine has a melting point of 133-141°C.[8] |
| Boiling Point | ~350-450 °C | Estimated based on the boiling point of related structures like 5-(5-Chloropyridin-2-yl)-N,N-diethyl-4-phenyl-1,3-thiazol-2-amine (404-416 °C).[9] |
| LogP (Octanol/Water) | 1.5 - 2.5 | The morpholine ring is hydrophilic, while the chloropyridine moiety is more lipophilic. The predicted range balances these contributions. |
| pKa (basic) | 4.0 - 5.0 | The pyridine nitrogen is weakly basic, and the morpholine nitrogen is also basic. The electron-withdrawing effect of the chloro group will likely reduce the basicity of the pyridine nitrogen. |
| Water Solubility | Moderately Soluble | The morpholine ring enhances water solubility.[4] However, the chloropyridine part will decrease it. The overall solubility is expected to be moderate. |
Synthesis and Characterization
While a specific, optimized protocol for 2-(5-Chloropyridin-2-yl)morpholine is not published, a plausible and robust synthetic route can be designed based on established methodologies for the synthesis of morpholine derivatives.[10][11]
Proposed Synthetic Pathway
A common and effective method for the synthesis of N-substituted morpholines involves the reaction of an appropriate amine with a bis(2-haloethyl) ether or by a reductive amination pathway. For the synthesis of a 2-substituted morpholine, a multi-step sequence is generally required. A potential synthetic route is outlined below:
Caption: Proposed synthetic workflow for 2-(5-Chloropyridin-2-yl)morpholine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (Intermediate A)
-
To a stirred solution of 2-amino-5-chloropyridine (1.0 eq)[12][13][14] and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate A.
Causality: Chloroacetyl chloride is a reactive acylating agent that readily reacts with the amino group of 2-amino-5-chloropyridine.[15] Triethylamine acts as a base to neutralize the HCl generated during the reaction. The low temperature helps to control the exothermic reaction.
Step 2: Synthesis of 2-(2-Hydroxyethylamino)-5-chloropyridine (Intermediate B)
-
To a solution of Intermediate A (1.0 eq) in a suitable solvent like tetrahydrofuran (THF), add a reducing agent such as lithium aluminum hydride (LAH) (2.0 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Carefully quench the reaction by the sequential addition of water and 15% NaOH solution.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude Intermediate B.
Causality: LAH is a powerful reducing agent capable of reducing the amide to an amine. The careful quenching procedure is essential to safely handle the reactive LAH.
Step 3: Cyclization to form 2-(5-Chloropyridin-2-yl)morpholine (Final Product)
-
Dissolve Intermediate B (1.0 eq) in a suitable solvent like dimethylformamide (DMF).
-
Add a base such as sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C.
-
Add 1-bromo-2-chloroethane (1.1 eq) and stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Causality: The base deprotonates the hydroxyl group, which then undergoes an intramolecular nucleophilic substitution with the chloroethyl group to form the morpholine ring.
Analytical Characterization Workflow
The identity and purity of the synthesized 2-(5-Chloropyridin-2-yl)morpholine should be confirmed using a combination of analytical techniques.
Caption: A typical analytical workflow for the characterization of a synthesized organic compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A reliable method for the determination of morpholine and its derivatives.[4][16] The compound can be derivatized to enhance its volatility and detection.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure by providing information about the number and connectivity of protons and carbons.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the C-O-C ether linkage and the C-N bonds of the morpholine ring, and the C-Cl bond of the pyridine ring.
Potential Pharmacological Profile and Therapeutic Applications
The combination of the morpholine and 5-chloropyridine moieties suggests that 2-(5-Chloropyridin-2-yl)morpholine could exhibit a range of biological activities. The morpholine ring is a key component in several approved drugs with diverse mechanisms of action.[17][18]
-
Central Nervous System (CNS) Activity: Morpholine derivatives are known to cross the blood-brain barrier and have been investigated for their effects on the CNS.[19] They have been explored as antidepressants, anxiolytics, and for the treatment of neurodegenerative diseases.[17][19]
-
Anticancer Activity: Numerous morpholine-containing compounds have shown potent anticancer activity by targeting various signaling pathways.[5][6] The morpholine ring can contribute to binding with protein kinases, which are often dysregulated in cancer.[2]
-
Antimicrobial Activity: The morpholine scaffold has been incorporated into molecules with antibacterial and antifungal properties.[5][20]
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific pharmacological profile of 2-(5-Chloropyridin-2-yl)morpholine.
Conclusion
2-(5-Chloropyridin-2-yl)morpholine is a compound of significant interest for medicinal chemistry and drug discovery. Its structural features, combining the favorable pharmacokinetic properties of the morpholine ring with the electronic modulation of a chloropyridine substituent, make it a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its physicochemical properties, a plausible synthetic route, and potential areas of pharmacological investigation, serving as a valuable resource for researchers in the field.
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